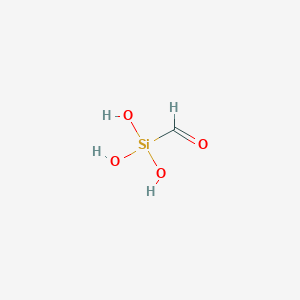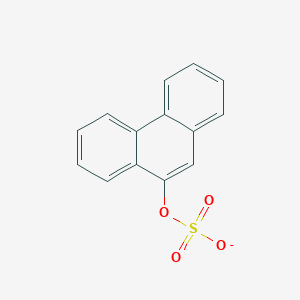
S23906-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of S23906-1 involves the preparation of diesters of benzo[b]acronycine. The synthetic route includes the grafting of two esters at the C1-C2 position of the pyran ring, leading to a family of diesters that are markedly more potent than acronycine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and stability of the final product.
Análisis De Reacciones Químicas
S23906-1 undergoes several types of chemical reactions, primarily involving alkylation. It reacts with the exocyclic 2-amino group of guanine residues in DNA, forming monofunctional adducts . This alkylation process can lead to the formation of double-strand breaks in DNA, which are critical for its cytotoxic effects . Common reagents used in these reactions include organic solvents and catalysts that facilitate the alkylation process . The major products formed from these reactions are DNA adducts that result in the destabilization of the DNA helix .
Aplicaciones Científicas De Investigación
S23906-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study DNA alkylation and the formation of DNA adducts . In biology, it is used to investigate the cellular responses to DNA damage, including the activation of DNA repair pathways and the induction of apoptosis . In medicine, this compound is being evaluated for its potential use in cancer therapy due to its ability to induce double-strand breaks in DNA and trigger cell death in cancer cells . Additionally, it has applications in the study of protein-DNA interactions, particularly the recognition of DNA adducts by nuclear proteins .
Mecanismo De Acción
The mechanism of action of S23906-1 involves its ability to alkylate guanine nucleobases in the minor groove of the DNA helix . This alkylation leads to the local opening of the DNA double helix, which is associated with its cytotoxic activity . The compound induces double-strand breaks in DNA, which are thought to be the major lethal lesions responsible for its cytotoxic effects . The molecular targets of this compound include the exocyclic 2-amino group of guanine residues in DNA, and the pathways involved include DNA damage signaling and repair pathways . Proteins such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and high-mobility group protein B1 (HMG-B1) are implicated in the recognition of this compound/DNA adducts .
Comparación Con Compuestos Similares
S23906-1 is unique among DNA alkylating agents due to its ability to locally destabilize the DNA helix after bonding to the exocyclic amino group of guanines . Similar compounds include other benzoacronycine derivatives, such as S28687-1, which also alkylate DNA but may have different cytotoxic profiles . Other DNA alkylating agents, such as trabectedin and its analogue PM01183, also target guanine residues but differ in their molecular structures and mechanisms of action . The uniqueness of this compound lies in its specific ability to induce double-strand breaks and its recognition by specific nuclear proteins .
Propiedades
IUPAC Name |
(6-acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-14(30)34-26-23-21(36-28(3,4)27(26)35-15(2)31)13-20(33-6)22-24(23)29(5)19-12-17-10-8-7-9-16(17)11-18(19)25(22)32/h7-13,26-27H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASYWNFOHKQIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC2=CC(=C3C(=C12)N(C4=CC5=CC=CC=C5C=C4C3=O)C)OC)(C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
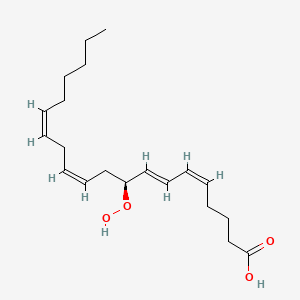

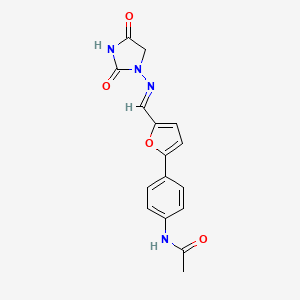
![N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B1241417.png)
![[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate](/img/structure/B1241421.png)
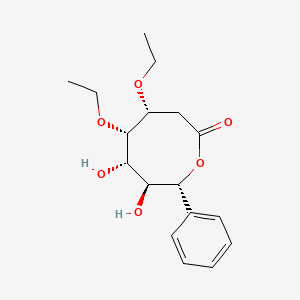

![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241428.png)
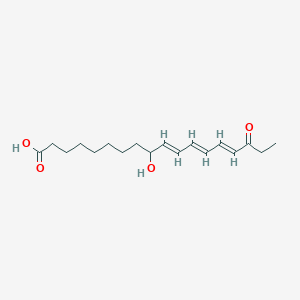
![3-tert-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B1241431.png)
![8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine](/img/structure/B1241432.png)
![14-Amino-17-butan-2-yl-9,32-dihydroxy-15,18,21-trioxo-2-oxa-16,19,22-triazapentacyclo[23.2.2.13,7.15,20.18,12]dotriaconta-1(27),3,5,7(32),8,10,12(31),25,28-nonaene-23-carboxylic acid](/img/structure/B1241433.png)
